molecular formula C5H6Cl4O2 B035052 2,2,2-Trichloro-1,1-dimethylethyl chloroformate CAS No. 66270-36-8

2,2,2-Trichloro-1,1-dimethylethyl chloroformate

Cat. No. B035052
CAS RN: 66270-36-8
M. Wt: 239.9 g/mol
InChI Key: GMELMFSDPDSXOZ-UHFFFAOYSA-N
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Description

“2,2,2-Trichloro-1,1-dimethylethyl chloroformate” is an organic compound with the linear formula ClCO2C(CH3)2CCl3 . It is also known by other names such as β,β,β-Trichloro-tert-butyl chloroformate, β,β,β-Trichloro-tert-butoxycarbonyl chloride, and TCBoc-chloride . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular weight of “2,2,2-Trichloro-1,1-dimethylethyl chloroformate” is 239.91 . Its molecular formula is C5H6Cl4O2 . The InChI key for this compound is GMELMFSDPDSXOZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in studies of solvolysis, which is a type of chemical reaction . Solvolysis involves the breaking of a bond in a molecule using a solvent. The solvent effects on the rates of solvolysis of this compound have been analyzed using linear free energy relationships .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 83-84 °C/14 mmHg (lit.) and a melting point of 28-30 °C (lit.) . It is soluble in ethanol .

Scientific Research Applications

Solvolysis Studies

The solvolysis rate constants of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate in binary and pure solvents have been studied . This kind of research is fundamental to understanding the reactivity and stability of the compound in different environments.

Derivatizing Reagent

Similar compounds, such as 2,2,2-Trichloroethyl chloroformate, have been used as derivatizing reagents in gas chromatographic/mass spectrometric determination of a large range of amphetamine-related drugs and ephedrines in plasma, urine, and hair samples . It’s possible that 2,2,2-Trichloro-1,1-dimethylethyl chloroformate could be used in a similar manner.

Synthesis of Other Compounds

2,2,2-Trichloro-1,1-dimethylethyl chloroformate could potentially be used as a starting reagent during the synthesis of other complex organic compounds . The specific compounds that could be synthesized would depend on the reaction conditions and the other reagents used.

Research and Development

As a specialty chemical, 2,2,2-Trichloro-1,1-dimethylethyl chloroformate may be used in research and development applications . Researchers in various fields might use this compound to explore its properties and potential uses.

Education and Training

In educational settings, this compound could be used in teaching laboratories for demonstrating various chemical reactions and techniques, such as solvolysis or derivatization .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It is considered a very toxic hazardous material . The compound is also classified as a Dangerous Good for transport and may be subject to additional shipping charges .

properties

IUPAC Name

(1,1,1-trichloro-2-methylpropan-2-yl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl4O2/c1-4(2,5(7,8)9)11-3(6)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMELMFSDPDSXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216473
Record name 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
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Molecular Weight

239.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66270-36-8
Record name 2,2,2-Trichloro-1,1-dimethylethyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66270-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-tert-butyl chloroformate
Source ChemIDplus
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Record name 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
Source EPA DSSTox
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Record name 2,2,2-trichloro-1,1-dimethylethyl chloroformate
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Record name 2,2,2-TRICHLORO-TERT-BUTYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the reactivity of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate in solvolysis reactions and how is it affected by the solvent?

A1: 2,2,2-Trichloro-1,1-dimethylethyl chloroformate undergoes solvolysis reactions via a bimolecular mechanism. [, ] The rate of solvolysis is significantly influenced by the solvent's ionizing power and nucleophilicity. Studies utilizing the extended Grunwald-Winstein equation demonstrate that solvents with higher ionizing power and nucleophilicity accelerate the reaction rate. [, ] For instance, reactions are significantly faster in aqueous mixtures rich in fluoroalcohol components. []

Q2: How does the structure of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate compare to similar molecules and how does this affect its reactivity?

A2: The two methyl groups on the α-carbon of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate, compared to the unsubstituted 2,2,2-trichloroethyl chloroformate, introduce both steric hindrance and stereoelectronic effects. [] This results in a decreased reaction rate for 2,2,2-Trichloro-1,1-dimethylethyl chloroformate. In contrast, 1-chloroethyl chloroformate exhibits significantly faster reaction rates due to the electron-withdrawing effect of the α-chlorine atom being closer to the reactive carbonyl group. []

Q3: Can 2,2,2-Trichloro-1,1-dimethylethyl chloroformate be used in the synthesis of chiral compounds?

A3: Yes, 2,2,2-Trichloro-1,1-dimethylethyl chloroformate has proven valuable in the asymmetric synthesis of pharmaceuticals. Notably, it functions as a non-racemizing activating agent in peptide coupling reactions. [] For example, it facilitates the coupling of a chiral amino acid derivative with 6-aminoisoquinoline during the synthesis of Netarsudil, a drug used to treat open-angle glaucoma. [] This highlights its utility in preserving chirality during crucial synthesis steps.

Q4: Beyond its application in solvolysis, how else can 2,2,2-Trichloro-1,1-dimethylethyl chloroformate be utilized in analytical chemistry?

A4: 2,2,2-Trichloro-1,1-dimethylethyl chloroformate serves as a useful derivatizing agent in analytical techniques like LC-MS for complex mixture analysis. [] It selectively reacts with secondary amines to form carbamate derivatives. These derivatives, when further oxidized, provide distinct fragmentation patterns during MS analysis, enabling the identification and differentiation of structurally similar compounds, such as positional isomers of local anesthetics. []

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